molecular formula C26H25N3O3S B2428361 N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 1170040-67-1

N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No. B2428361
CAS RN: 1170040-67-1
M. Wt: 459.56
InChI Key: OWCFCUPFTVHXGF-UHFFFAOYSA-N
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Description

N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a useful research compound. Its molecular formula is C26H25N3O3S and its molecular weight is 459.56. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Therapeutic Uses

Sulfonamide compounds, including N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide, are recognized for their significance as synthetic bacteriostatic antibiotics. They have been historically pivotal in treating bacterial infections and diseases caused by microorganisms prior to the advent of penicillin. Recent studies suggest that these compounds are still relevant in modern therapy for treating bacterial infections. Moreover, sulfonamides have diversified clinical applications, such as in diuretics, carbonic anhydrase inhibitors, antiepileptics, and antiviral HIV protease inhibitors. They are also utilized in anticancer agents and drugs targeting Alzheimer’s disease, demonstrating the broad therapeutic potential of sulfonamides beyond their conventional antimicrobial use (Gulcin & Taslimi, 2018).

Antioxidant Activity

The antioxidant capacity of sulfonamides and related compounds has been a subject of extensive research. Various methodologies, such as the Oxygen Radical Absorption Capacity (ORAC) test, the Hydroxyl Radical Antioxidant Capacity (HORAC) test, and the Cupric Reducing Antioxidant Power (CUPRAC) test, among others, have been employed to determine the antioxidant activity of these compounds. These tests are based on chemical reactions, and the monitoring of these reactions through spectrophotometry reveals the interaction of sulfonamides with different radicals, indicating their antioxidant potential. This suggests that sulfonamides might play a significant role in mitigating oxidative stress-related damages in biological systems (Munteanu & Apetrei, 2021).

Environmental and Plant Interactions

The interaction between sulfonamides and the environment, particularly in agriculture and ecology, has been studied in detail. These compounds, when introduced into the ecosystem, can interact with plant life, leading to various physiological responses. Studies have explored the uptake and accumulation of sulfonamides in plant tissues, their potential metabolism within plants, and their effects on plant health and productivity. This research has important implications for understanding the environmental impact of sulfonamides and developing strategies for mitigating any adverse effects (Mathews & Reinhold, 2013).

Antitumor and Anticancer Applications

Recent advances in medicinal chemistry have revealed that sulfonamide compounds have potential applications in cancer treatment. Various structural modifications of classical antibacterial aminobenzenesulfonamide have led to the development of sulfonamide derivatives with a broad spectrum of biological activities, including antitumor and anticancer properties. This highlights the versatility of sulfonamides in drug discovery and their potential role in developing novel therapeutic agents for treating cancer (Shichao et al., 2016).

properties

IUPAC Name

N-[2-methyl-3-(4-methylphenyl)-4-oxoquinazolin-6-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O3S/c1-17-7-11-22(12-8-17)29-18(2)27-25-14-10-21(16-24(25)26(29)30)28-33(31,32)23-13-9-19-5-3-4-6-20(19)15-23/h7-16,28H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWCFCUPFTVHXGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NC3=C(C2=O)C=C(C=C3)NS(=O)(=O)C4=CC5=C(CCCC5)C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

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